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Compound of Interest

Compound Name: L-TYROSINE (RING-3,5-D2)
Cat. No.: B1579872
Get Quote
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Application Note: NMR Sample Preparation & Analysis of L-TYROSINE (RING-3,5-D2)

Abstract

L-Tyrosine (Ring-3,5-d2) is a precision isotope tool designed to simplify the complex second-
order coupling patterns typical of aromatic amino acids. By deuterating the positions ortho to
the hydroxyl group, the spin system of the phenolic ring is reduced from an

system to a simplified singlet-like state for the remaining 2,6-protons. This guide addresses the
critical "Solubility Paradox" of tyrosine sample preparation and provides validated protocols for
both small-molecule QC and protein incorporation.

Chemical & Physical Properties
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Property Specification Critical Insight for NMR

MW: 183.20 g/mol (+2 Da shift

vs. natural Tyr).

Formula

Residual H at 3,5 positions will

Isotopic Purity appear as small satellites;

atom D
quantify for QC.
Major Bottleneck. Insoluble at
Solubility (Water) ~0.45 g/L (pH 7) neutral pH. Requires pH < 2 or
> 9.[1]
The protonation state of the
-COOH: 2.2, _ _ _
pKa Values phenol ring dramatically shifts

-NH3: 9.1, Side-chain OH: 10.1  aromatic signals.

Store in desiccator; water
Hygroscopicity Low to Moderate uptake affects precise

concentration calculations.

Strategic Protocol 1: Small Molecule
Characterization

For metabolic standards, metabolomics, or purity analysis.
The Solubility Paradox
Attempting to dissolve L-Tyrosine in pure

at neutral pD will result in a suspension, not a solution, yielding no NMR signal. You must drive
the equilibrium toward the cationic (acidic) or anionic (basic) form.

Reagents
e Solute: L-Tyrosine (Ring-3,5-d2) (10-15 mg).

e Solvent:

(99.9% D).
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e pH Adjusters: 30% NaOD in

(Base) or 35% DCl in
(Acid).

o Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) - preferred over TMS for
aqueous systems.

Step-by-Step Workflow

» Weighing: Weigh 10.0 mg of L-Tyrosine-3,5-d2 into a clean microcentrifuge tube.
e Initial Suspension: Add 600

of
. Vortex. Observation: The powder will not dissolve.

e pH Adjustment (The Critical Step):
o Option A (Basic - Tyrosinate form): Add NaOD (

) dropwise. Vortex after each drop. The solution will clear around pD > 10.5.

o Option B (Acidic - Cationic form): Add DCI dropwise. The solution will clear around pD <
1.5.

o Note:

 Clarification: Centrifuge at 12,000 x g for 2 minutes to pellet any trace dust or undissolved

aggregates.
o Transfer: Transfer the supernatant to a 5mm NMR tube.
o Referencing: Add 5

of 10 mM DSS internal standard.
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Self-Validating Checkpoint

e Visual: Sample must be crystal clear. Any turbidity causes line broadening (

shortening).

e Spectral: If the aromatic signal is broad, the pH is likely near the pl (5.6). Add more acid or
base to sharpen the peaks.

Strategic Protocol 2: Protein Incorporation (Bio-
NMR)

For simplifying aromatic regions in large proteins (>20 kDa).

Rationale

In uniformly labeled proteins, Tyrosine rings exhibit strong dipolar coupling. Using 3,5-d2
Tyrosine eliminates the H3/H5 protons, leaving only H2/H6. This collapses the multiplet to a
singlet, increasing signal intensity and simplifying NOESY spectra.

Workflow: Auxotrophic Expression

» Strain Selection: Use an E. coli auxotroph (e.g., DL39) deficient in aromatic amino acid
biosynthesis (

) to prevent isotopic scrambling.

e Media Prep: Prepare M9 Minimal Media with

(if high deuteration is required) or

e |Inhibition Phase: Grow cells to

using standard unlabeled amino acids (limiting concentrations).

e Induction & Labeling:

o Shift cells to media containing L-Tyrosine (Ring-3,5-d2) at 50-100 mg/L.
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o Add Glyphosate (1 g/L) if using a non-auxotroph to inhibit the Shikimate pathway
(suppressing endogenous Tyr synthesis).

o Harvest: Induce expression (IPTG) for 4-12 hours. Purify protein as standard.

Data Analysis & Interpretation

Spectral Expectations (1H NMR)

Chemical Shift . s
. Multiplicity (Normal  Multiplicity (3,5-d2
Signal (approx.[2][3][4][5] Tvr) Tyr)
yr yr

[61(7] pD 11)
H-2,6 (Meta to OH) ~7.1 ppm Doublet (J ~8 Hz) Singlet (Sharp)
H-3,5 (Ortho to OH) ~6.6 ppm Doublet (J ~8 Hz) Silent (Deuterated)
CH ~3.9 ppm dd dd (Unchanged)
-CH2 ~2.9 ppm Multiplet Multiplet (Unchanged)

Note: The disappearance of the upfield aromatic doublet (~6.6 ppm) and the collapse of the
downfield doublet (~7.1 ppm) to a singlet is the definitive confirmation of successful labeling.

Visualization
Diagram 1: Sample Preparation Decision Tree

Logic flow for selecting the correct solvent/pH conditions based on the analytical goal.
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Start: L-Tyrosine-3,5-d2 Powder

Define Analytical Goal

Small Molecule QC / Metabolomics Protein Interaction / Bio-NMR

Dissolve in high conc. NaOD/DCI

Solvent: D20 then dilute into Buffer

/

CRITICAL: Adjust pH

Alternative: DMSO-d6
(If non-aqueous is acceptable)

/N +

Acidic (pD < 2) Basic (pD > 10)
Use DCI Use NaOD

Check for Micro-Precipitation

NMR Acquisition

Click to download full resolution via product page

Caption: Decision matrix for solubilizing L-Tyrosine-3,5-d2. Neutral pH in water is a "dead zone"

to be avoided.

Diagram 2: Isotope Labeling & Spectral Simplification

Visualizing the structural change and its effect on the NMR spectrum.
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Couples to H-3,5 AA'BB' System

(Two Doublets)

Natural Tyr Spectrum:T

Positions 2,6 (H)

Retained H

Appears as Singlet

Tyrosine Phenol Ring Deuterated

i Decoupled Singlet
Removes Coupling > oo Eeak On?y)

3,5-d2 Tyr Spectrum:T

Positions 3,5 (D)

Click to download full resolution via product page

Caption: Mechanism of spectral simplification. Deuteration at 3,5 decouples the 2,6 protons,
collapsing the multiplet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [NMR sample preparation with L-TYROSINE (RING-3,5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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Contact our Ph.D. Support Team for a compatibility check
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